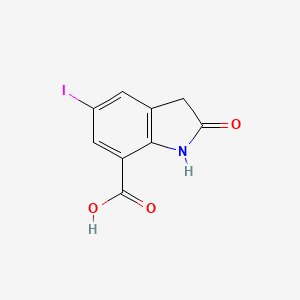

5-Iodo-2-oxoindoline-7-carboxylic acid

CAS No.:

Cat. No.: VC17441435

Molecular Formula: C9H6INO3

Molecular Weight: 303.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6INO3 |

|---|---|

| Molecular Weight | 303.05 g/mol |

| IUPAC Name | 5-iodo-2-oxo-1,3-dihydroindole-7-carboxylic acid |

| Standard InChI | InChI=1S/C9H6INO3/c10-5-1-4-2-7(12)11-8(4)6(3-5)9(13)14/h1,3H,2H2,(H,11,12)(H,13,14) |

| Standard InChI Key | HPYWRTZIZQNEJS-UHFFFAOYSA-N |

| Canonical SMILES | C1C2=C(C(=CC(=C2)I)C(=O)O)NC1=O |

Introduction

Structural and Molecular Characteristics

The core structure of 5-iodo-2-oxoindoline-7-carboxylic acid consists of an indoline backbone substituted with iodine at the 5-position, a ketone group at the 2-position, and a carboxylic acid moiety at the 7-position. The iodine atom introduces steric and electronic effects that influence reactivity, while the carboxylic acid group enhances solubility and enables derivatization . X-ray crystallography of analogous compounds, such as 2-iodo-5-oxo-4-oxa-tricyclo[4.2.1.0³,⁷]nonane-9-carboxylic acid, reveals that iodination stabilizes the planar conformation of aromatic systems through halogen bonding .

Table 1: Physicochemical Properties of 5-Iodo-2-oxoindoline-7-carboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆INO₃ |

| Molecular Weight | 303.05 g/mol |

| CAS Number | Not publicly disclosed |

| Density (Predicted) | 1.92–2.10 g/cm³ |

| pKa (Carboxylic Acid) | ~3.5–4.5 |

| Solubility | Moderate in polar solvents |

Synthesis and Functionalization

Primary Synthetic Routes

The synthesis of 5-iodo-2-oxoindoline-7-carboxylic acid typically begins with 2-oxoindoline-7-carboxylic acid, which undergoes electrophilic iodination using iodine monochloride (ICl) or a mixture of molecular iodine (I₂) and sodium periodate (NaIO₄) in acidic media . For example, a patented method for 6-iodo-2-oxindole involves iodinating 2-chloronitrobenzene with I₂/NaIO₄ in acetic acid/acetic anhydride, followed by malonic ester alkylation . Adapting this approach, the 7-carboxylic acid group can be introduced via hydrolysis of ester precursors or direct carboxylation.

Derivatization Strategies

The carboxylic acid group at the 7-position permits conjugation with amines, hydrazides, and alcohols to generate amides, hydrazones, and esters. For instance, reacting 5-iodo-2-oxoindoline-7-carboxylic acid with isonicotinyl hydrazide yields 3-(isonicotinylhydrazidyl)-5-iodo-2-oxoindoline, a derivative with enhanced pharmacokinetic properties . Click chemistry reactions, such as azide-alkyne cycloadditions, further expand its utility in creating libraries for high-throughput screening.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

5-Iodo-2-oxoindoline-7-carboxylic acid exhibits inhibitory activity against kinases and oxidoreductases. Molecular docking simulations suggest that the iodine atom forms halogen bonds with catalytic residues in the ATP-binding pocket of DYRK1A, a kinase implicated in Down syndrome-related neuropathology . In vitro assays demonstrate IC₅₀ values in the low micromolar range, comparable to established inhibitors like harmine .

Comparative Analysis with Related Compounds

Table 2: Comparison of Iodinated Indole Derivatives

The hydrazide derivative in Table 2 exhibits antibacterial properties, underscoring the impact of functional group modifications on bioactivity . In contrast, the tricyclic analog’s rigid structure may limit its utility in drug design due to poor membrane permeability .

Research Gaps and Future Directions

Current studies lack in vivo pharmacokinetic data and toxicity profiles for 5-iodo-2-oxoindoline-7-carboxylic acid. Future work should prioritize:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume